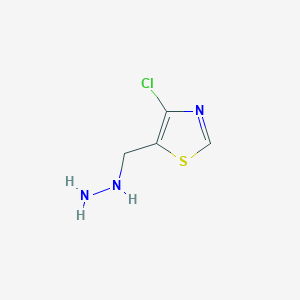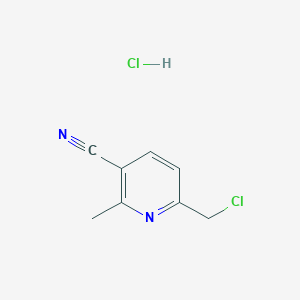
6-(Chloromethyl)-2-methylnicotinonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-2-methylnicotinonitrile hydrochloride: is a chemical compound that belongs to the class of nicotinonitriles. It is characterized by the presence of a chloromethyl group at the 6th position and a methyl group at the 2nd position of the nicotinonitrile ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2-methylnicotinonitrile hydrochloride typically involves the chloromethylation of 2-methylnicotinonitrile. This can be achieved through the reaction of 2-methylnicotinonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in 6-(Chloromethyl)-2-methylnicotinonitrile hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed:
Substitution Products: Various substituted nicotinonitriles.
Oxidation Products: Oxidized derivatives of nicotinonitrile.
Reduction Products: Amines and other reduced forms of nicotinonitrile.
Aplicaciones Científicas De Investigación
Chemistry: 6-(Chloromethyl)-2-methylnicotinonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of nicotinonitrile derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-2-methylnicotinonitrile hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
2-Methylnicotinonitrile: Lacks the chloromethyl group and has different reactivity and applications.
6-Methyl-2-nicotinonitrile: Similar structure but with a methyl group instead of a chloromethyl group.
6-(Bromomethyl)-2-methylnicotinonitrile: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness: 6-(Chloromethyl)-2-methylnicotinonitrile hydrochloride is unique due to the presence of both the chloromethyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and a useful compound in scientific research.
Propiedades
Fórmula molecular |
C8H8Cl2N2 |
|---|---|
Peso molecular |
203.07 g/mol |
Nombre IUPAC |
6-(chloromethyl)-2-methylpyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c1-6-7(5-10)2-3-8(4-9)11-6;/h2-3H,4H2,1H3;1H |
Clave InChI |
BWXIVOHJYPWPPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)CCl)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


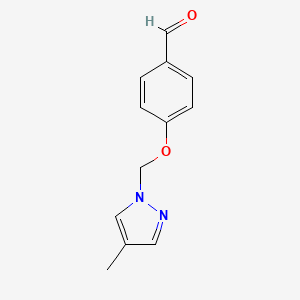
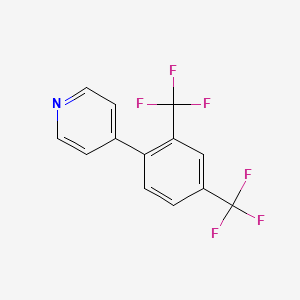
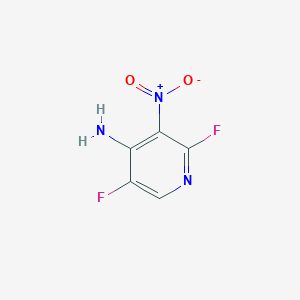


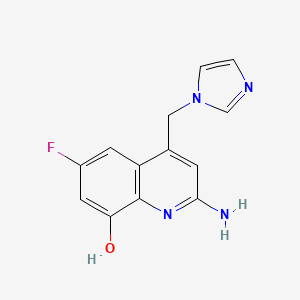
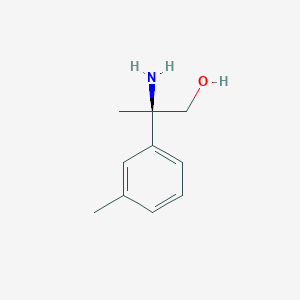

![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)
